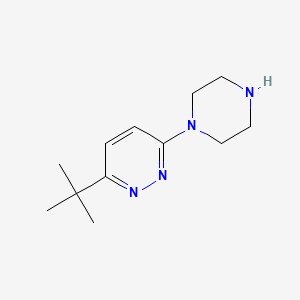
3-Cyclohexylideneazetidine
Übersicht
Beschreibung
3-Cyclohexylideneazetidine is a compound with potential implications in various fields of research and industry. It has a molecular formula of C9H15N and a molecular weight of 137.22 g/mol .
Synthesis Analysis
Azetidines, including 3-Cyclohexylideneazetidine, can be synthesized through photo-induced copper catalysis via [3+1] radical cascade cyclization . This atom economic synthesis is characterized by double C-H activation .
Chemical Reactions Analysis
Azetidines, such as 3-Cyclohexylideneazetidine, are valuable targets for synthesis. The first [3 + 1] cyclization approach is enabled by visible-light-induced copper catalysis . This synthesis is characterized by double C-H activation .
Physical And Chemical Properties Analysis
3-Cyclohexylideneazetidine has a molecular formula of C9H15N and a molecular weight of 137.22 g/mol . Further physical and chemical properties are not explicitly mentioned in the search results.
Wissenschaftliche Forschungsanwendungen
Peptidomimetic Chemistry
3-Cyclohexylideneazetidine has significant potential in peptidomimetic chemistry due to its structural similarity to amino acids. It can act as an amino acid surrogate, which is particularly useful in the design of peptide analogs that are resistant to enzymatic degradation . This application is crucial for developing therapeutic agents that can withstand the harsh conditions within the human body.
Nucleic Acid Chemistry
The compound’s reactivity and structural features make it a candidate for nucleic acid chemistry applications. It can be used to create nucleoside analogs, which are essential in antiviral therapies and as tools for studying DNA and RNA structures and functions .
Catalytic Processes
3-Cyclohexylideneazetidine can be utilized in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions. These reactions are fundamental in creating complex organic molecules, making the compound valuable in synthetic organic chemistry .
Ring-Opening and Expansion Reactions
Due to its strained four-membered ring structure, 3-Cyclohexylideneazetidine is an excellent candidate for ring-opening and expansion reactions. These reactions are pivotal in synthesizing larger, more complex heterocycles and polymers .
Synthesis of Heterocyclic Compounds
The compound serves as a versatile heterocyclic synthon, which is instrumental in the synthesis of functionally decorated heterocyclic compounds. These compounds have a wide range of applications, including medicinal chemistry and material science .
Aza-Michael Addition Reactions
3-Cyclohexylideneazetidine can undergo aza-Michael addition reactions with NH-heterocycles, leading to the synthesis of new heterocyclic amino acid derivatives. These derivatives are valuable in the development of novel pharmaceuticals and bioactive molecules .
Zukünftige Richtungen
Azetidines, including 3-Cyclohexylideneazetidine, have seen remarkable advances in their chemistry and reactivity . Future directions include the development of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Eigenschaften
IUPAC Name |
3-cyclohexylideneazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-4-8(5-3-1)9-6-10-7-9/h10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTWBJIKLSBNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CNC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexylideneazetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1470445.png)



![1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone](/img/structure/B1470452.png)


![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1470461.png)


![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1470465.png)


